molecular formula C12H11NO2 B14660664 N-Hydroxy-N-(naphthalen-1-yl)acetamide CAS No. 38105-20-3

N-Hydroxy-N-(naphthalen-1-yl)acetamide

Cat. No.: B14660664
CAS No.: 38105-20-3
M. Wt: 201.22 g/mol
InChI Key: GZFSUEIOINCLLZ-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(naphthalen-1-yl)acetamide is an organic compound with the molecular formula C12H11NO2 . As a naphthalene-derived acetamide, it shares a structural relationship with compounds known to have significant biological activity. For instance, the compound 1-Naphthaleneacetamide (NAAm) is a well-characterized synthetic auxin widely used in plant physiology research as a rooting hormone . Other naphthalene-based derivatives have been synthesized and explored in various research contexts, including antimicrobial agents and, in more complex structures, investigational anti-cancer substances . The presence of the N-hydroxyacetamide moiety in its structure suggests potential for interesting chemical reactivity and coordination, making it a candidate for further investigation in medicinal chemistry and drug discovery programs. Researchers may find value in this compound as a building block for the synthesis of more complex molecules or as a standard in analytical studies. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

38105-20-3

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-hydroxy-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C12H11NO2/c1-9(14)13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,15H,1H3

InChI Key

GZFSUEIOINCLLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N-(naphthalen-1-yl)acetamide typically involves the reaction of naphthalene derivatives with acetamide under specific conditions. One common method is the acylation of naphthalen-1-amine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of naphthaldehydes or naphthones.

    Reduction: Formation of naphthylamines.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: N-Hydroxy-N-(naphthalen-1-yl)acetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes and modulate their activity, making it a valuable tool in biochemical studies.

Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit certain enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(naphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes. The hydroxyl group can form hydrogen bonds with the active site of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme-targeted therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-Hydroxy-N-(naphthalen-1-yl)acetamide, highlighting their substituents, spectral data, and biological activities based on the evidence provided:

Compound Name (Structure) Substituents/Modifications Key Spectral Data (IR, NMR) Physical Properties Biological Activity Reference
N-(Naphthalen-1-yl)acetamide Base structure (no hydroxyl group) IR: C=O stretch at 1686 cm⁻¹ Synthesized via acetylation Intermediate for quinoline synthesis
N-(2-Nitronaphthalen-1-yl)acetamide 2-Nitro group on naphthalene Molecular weight: 230.22 g/mol; CAS: 2437-30-1 - Potential nitroaromatic reactivity
N-(3-Nitronaphthalen-1-yl)acetamide 3-Nitro group on naphthalene CAS: 102877-08-7; Fluorochem brand Lab use only -
N-(Naphthalen-1-yl)-2-(imidazol-2-yl)acetamide Imidazole ring at acetamide side chain IR: C=O at 1686 cm⁻¹; mp: 218°C Pale yellow needles Potential enzyme inhibition
N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide Piperidine substituent at acetamide - - Inhibits AChE/BChE enzymes
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole and phenyl groups IR: C=O at 1671–1682 cm⁻¹; ¹H NMR δ 5.38–8.40 Crystallized from ethanol -
2-(Naphthalen-1-yl)-N-(2-phenylethyl)acetamide Phenethyl side chain CAS: 329920-25-4; MFCD00402510 - -

Key Observations:

Hydroxyl groups (hypothetical in the target compound) may enhance solubility via hydrogen bonding, contrasting with hydrophobic analogs like N-(naphthalen-1-yl)acetamide .

Spectral Characteristics :

  • The C=O stretch in IR spectra ranges from 1671–1686 cm⁻¹ across analogs, consistent with acetamide carbonyl groups .
  • ¹H NMR signals for naphthalene protons appear between δ 7.20–8.61 ppm , with triazole protons resonating at δ 8.36–8.40 ppm .

Biological Activity :

  • Piperidine- and imidazole-substituted derivatives exhibit enzyme inhibitory activity (e.g., AChE/BChE inhibition), suggesting the importance of heterocyclic motifs in drug design .
  • Nitro-substituted analogs may serve as intermediates for nitroreductase-activated prodrugs .

Q & A

Q. What are the common synthetic routes for preparing N-Hydroxy-N-(naphthalen-1-yl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : this compound can be synthesized via multicomponent condensation reactions involving naphthalen-1-amine, hydroxylamine, and acetic anhydride. Reaction optimization includes controlling stoichiometry, temperature (typically 80–100°C), and solvent polarity. For example, describes a related synthesis using benzaldehyde and N-(naphthalen-1-yl)acetamide under reflux, yielding 86% after recrystallization (cyclohexane/EtOAc). Purification via column chromatography (TLC monitoring, Rf = 0.18) ensures product homogeneity .

Q. Which spectroscopic and chromatographic methods are typically employed to characterize this compound?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1649 cm⁻¹, hydroxyl O-H stretch ~3258 cm⁻¹) as seen in .
  • NMR : 1H and 13C NMR (e.g., DMSO-d6 solvent) resolve aromatic protons and acetamide methyl groups (e.g., δ ~2.0 ppm for CH3) .
  • TLC : Used to monitor reaction progress (e.g., cyclohexane/EtOAc 30% eluent) .
  • Mass Spectrometry : Confirms molecular weight (e.g., MS m/z 291.34 for a related compound in ) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Mitigation : Wear PPE (gloves, lab coat) due to potential carcinogenicity (R40 hazard code) .
  • Storage : Store in a cool, dry place away from oxidizing agents and strong acids .
  • Disposal : Follow institutional guidelines for amide waste, avoiding environmental release .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction determine the molecular geometry and intermolecular interactions of this compound derivatives?

  • Methodological Answer : X-ray diffraction (e.g., MoKα radiation, λ = 0.71073 Å) resolves bond lengths, angles, and hydrogen-bonding networks. For example, reports orthorhombic Pbca symmetry (a = 12.68 Å, b = 9.40 Å, c = 25.64 Å) for a brominated analog. SHELX software ( ) refines structures, validating hydrogen bonds (e.g., N-H···O motifs) and π-π stacking .

Q. What methodologies are recommended for analyzing contradictions in spectroscopic data (e.g., NMR, IR) across studies of this compound analogs?

  • Methodological Answer :
  • Data Cross-Validation : Compare experimental IR/NMR with computational simulations (DFT calculations).
  • Crystallographic Validation : Resolve ambiguities using X-ray-derived bond parameters (e.g., confirms amide geometry) .
  • Meta-Analysis : Review literature (e.g., ) to identify systematic errors (e.g., solvent effects on NMR shifts) .

Q. How do reaction mechanisms differ when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer : Acid catalysis (e.g., HCl) promotes imine formation in multicomponent reactions, while base catalysis (e.g., K2CO3) may favor nucleophilic acyl substitution. highlights a three-component reaction (amine, aldehyde, acetic anhydride) under acidic conditions, yielding 1-amidoalkyl-2-naphthols. Mechanistic studies via intermediate trapping (e.g., ESI-MS) can identify rate-limiting steps .

Q. What approaches are used to study the biological activity of this compound derivatives, such as receptor binding assays?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand competition assays (e.g., MT1/MT2 melatonin receptors in ) measure Ki values using tritiated ligands.
  • Cell-Based Assays : Assess cytotoxicity (MTT assay) or apoptosis (flow cytometry) for derivatives .
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., hydroxyl position) with activity trends .

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